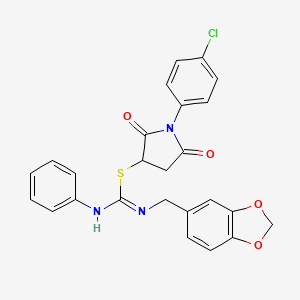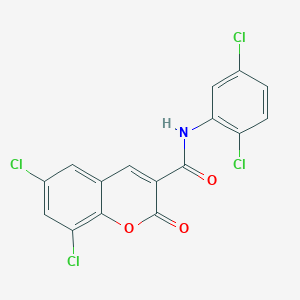![molecular formula C19H23NO2S B5130345 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine, also known as BMTM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BMTM is a thiomorpholine derivative that possesses a benzyl ether and methoxy group, making it a versatile and useful molecule for research purposes. In
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has also been found to inhibit the replication of certain viruses by inhibiting viral enzymes.
Biochemical and Physiological Effects:
4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine inhibits the proliferation of cancer cells and induces apoptosis. 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has also been found to inhibit the replication of certain viruses, such as HIV-1 and HCV. In addition, 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is its versatility and potential applications in various fields of scientific research. 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is also relatively easy to synthesize and has a high yield. However, one of the limitations of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research and development of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine. One potential direction is the synthesis of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine analogs with improved potency and selectivity. Another direction is the investigation of the mechanism of action of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine, which may lead to the development of new therapeutic targets. In addition, the application of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine in the synthesis of metal complexes and other materials may lead to the development of new catalytic and material science applications.
Synthesis Methods
The synthesis of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine can be achieved through a multi-step process. The first step involves the synthesis of 3-(benzyloxy)-4-methoxybenzaldehyde, which can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with benzyl bromide in the presence of a base. The second step involves the conversion of 3-(benzyloxy)-4-methoxybenzaldehyde to 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine through a thiomorpholine ring-opening reaction in the presence of a base and a thiol.
Scientific Research Applications
4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has been found to have potential applications in various fields of scientific research. One of the main applications of 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine is in the field of medicinal chemistry, where it has been found to possess antitumor and antiviral activities. 4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
properties
IUPAC Name |
4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-21-18-8-7-17(14-20-9-11-23-12-10-20)13-19(18)22-15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKQPLKHCSTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)


![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)

![N-isopropyl-3-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130297.png)
![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![8-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}quinoline](/img/structure/B5130343.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide](/img/structure/B5130346.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
